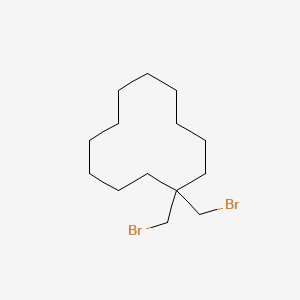
1,1-Bis(bromomethyl)cyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(bromomethyl)cyclododecane is an organic compound characterized by a cyclododecane ring with two bromomethyl groups attached to the same carbon atom
Preparation Methods
The synthesis of 1,1-Bis(bromomethyl)cyclododecane typically involves the bromination of cyclododecane derivatives. One common method is the photobromination of cyclododecane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under ultraviolet light, which facilitates the formation of bromomethyl groups on the cyclododecane ring . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1,1-Bis(bromomethyl)cyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxymethyl derivatives.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1,1-Bis(bromomethyl)cyclododecane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-Bis(bromomethyl)cyclododecane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1-Bis(bromomethyl)cyclododecane can be compared with other similar compounds, such as:
1,2-Dibromocyclohexane: Another brominated cycloalkane with different reactivity and applications.
1,1-Dibromocyclohexane: Similar structure but with a smaller ring size, leading to different chemical properties.
1,1-Bis(bromomethyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclododecane ring.
The uniqueness of this compound lies in its larger ring size, which can influence its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
61876-44-6 |
|---|---|
Molecular Formula |
C14H26Br2 |
Molecular Weight |
354.16 g/mol |
IUPAC Name |
1,1-bis(bromomethyl)cyclododecane |
InChI |
InChI=1S/C14H26Br2/c15-12-14(13-16)10-8-6-4-2-1-3-5-7-9-11-14/h1-13H2 |
InChI Key |
LWSUDCGUIXUAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















